alpha-Bisabolol

Catalog No.
S8067167
CAS No.
72691-24-8
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Bisabolol

CAS Number

72691-24-8

Product Name

alpha-Bisabolol

IUPAC Name

6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3

InChI Key

RGZSQWQPBWRIAQ-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble or insoluble in water
Slightly soluble (in ethanol)

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

Alpha-Bisabolol is a sesquiterpenoid.
alpha-Bisabolol has been reported in Artemisia princeps, Peperomia galioides, and other organisms with data available.

alpha-Bisabolol (CAS 72691-24-8) is a high-purity, nature-identical synthetic monocyclic unsaturated sesquiterpene alcohol. Comprising a racemic mixture of four isomers, it is engineered to deliver the established anti-inflammatory and soothing properties of natural (-)-alpha-bisabolol without the associated agricultural dependencies. In industrial procurement, this synthetic grade is prioritized for its exceptional batch-to-batch consistency, clear colorless appearance, and very low odor profile. It serves as a critical anti-irritant active ingredient in dermatological, cosmetic, and pharmaceutical formulations, offering a highly reproducible physical and chemical profile that integrates seamlessly into standard manufacturing workflows [1].

Substituting synthetic alpha-bisabolol (CAS 72691-24-8) with natural botanical extracts (such as those from the Brazilian Candeia tree or chamomile) introduces severe supply chain vulnerabilities and formulation risks. Natural bisabolol extraction is highly resource-intensive, requiring approximately one ton of 10-year-old Candeia wood to yield just 7 kg of the active compound, leading to price volatility and deforestation concerns [1]. Furthermore, crude natural extracts frequently contain variable levels of farnesol and other sensitizers, which can induce allergic contact dermatitis in sensitive individuals [2]. By contrast, the synthetic grade guarantees a farnesol content below 0.1% and provides absolute reproducibility in purity (>95% total bisabolol), making it the mandatory choice for hypoallergenic formulations and scalable industrial procurement [3].

Allergen Control: Strict Farnesol Limitation

A primary procurement driver for CAS 72691-24-8 is its highly controlled allergen profile. Synthetic alpha-bisabolol restricts farnesol content to below 0.1%, whereas natural botanical bisabolol extracts can contain variable and higher farnesol levels that trigger EU and IFRA allergen labeling requirements [1]. This strict limitation eliminates the risk of farnesol-induced contact dermatitis [2].

Evidence DimensionFarnesol concentration (contact allergen)
Target Compound Data< 0.1% farnesol
Comparator Or BaselineNatural botanical bisabolol extracts (variable farnesol levels > 0.1%)
Quantified DifferenceGuaranteed sub-0.1% threshold in the synthetic grade.
ConditionsHigh-purity synthetic manufacturing process vs. natural steam distillation

Ensures compliance with strict hypoallergenic labeling requirements and prevents adverse skin reactions in sensitive-care products.

Supply Chain Scalability and Yield Efficiency

Procurement of natural bisabolol is constrained by severe agricultural bottlenecks, requiring 1 ton of 10-year-old Candeia wood to extract merely 7 kg of the active compound [1]. The synthetic pathway for CAS 72691-24-8 bypasses this 0.7% botanical yield limitation entirely, offering a 100% scalable production model independent of climate or deforestation concerns [2].

Evidence DimensionRaw material requirement per yield
Target Compound Data100% scalable synthetic synthesis
Comparator Or BaselineNatural (-)-alpha-bisabolol (1 ton of 10-year-old wood required for 7 kg yield)
Quantified DifferenceEliminates the 10-year agricultural lead time and 0.7% extraction yield bottleneck.
ConditionsIndustrial-scale chemical synthesis vs. Candeia tree harvesting

Secures a stable, price-predictable, and deforestation-free supply chain critical for uninterrupted large-scale manufacturing.

Clinical Anti-Inflammatory Efficacy at Standard Dosages

Despite being a racemic mixture, synthetic alpha-bisabolol delivers robust clinical performance matching the functional recovery profile of natural isolates. In vivo testing demonstrated that an o/w emulsion containing 0.1% of the synthetic compound reduced UV radiation-related skin redness by 16.4% within one day, significantly outperforming the placebo baseline [1].

Evidence DimensionReduction of UV-induced skin erythema (redness)
Target Compound Data16.4% reduction within one day
Comparator Or BaselinePlacebo baseline (no significant relief)
Quantified Difference16.4% active reduction in redness at a standard 0.1% formulation concentration.
ConditionsIn vivo testing of an o/w emulsion applied to UV-irradiated skin

Proves that the synthetic compound delivers the required therapeutic efficacy at standard industry dosages, validating it as a direct functional replacement.

Formulation Consistency: Purity and Isomer Profile

While natural bisabolol consists almost entirely of the active levorotatory isomer, synthetic CAS 72691-24-8 is a racemic mixture containing approximately 42-46% of the active (-)-isomer [1]. However, the synthetic grade maintains a total bisabolol purity of >95%, ensuring identical physical formulation properties—such as solubility, clear color, and low odor—without the batch-to-batch variability inherent to botanical extracts [2].

Evidence DimensionIsomer distribution and total chemical purity
Target Compound Data>95% total bisabolol purity (racemic mixture)
Comparator Or BaselineNatural bisabolol (single isomer botanical isolate)
Quantified DifferenceDelivers identical >95% total purity and physical formulation properties, despite differing isomer ratios.
ConditionsStandardized synthetic production vs. natural extraction

Allows formulators to achieve identical physical stability, solubility, and sensory profiles at a highly competitive procurement cost.

Hypoallergenic Dermocosmetics and Baby Care

Ideal for sensitive skin creams and baby care products due to its strictly controlled <0.1% farnesol content, completely avoiding the contact dermatitis risks associated with natural botanical extracts [1].

Post-UV Exposure and Sun Care Formulations

Highly effective in sun care and after-sun lotions, leveraging its clinically proven ability to reduce UV-induced erythema by 16.4% within 24 hours at standard 0.1% formulation dosages [2].

Sustainable and Eco-Conscious Personal Care Lines

Chosen for large-scale product lines where preserving the Brazilian Candeia tree and ensuring a deforestation-free, highly scalable supply chain is a core manufacturing and brand priority [2].

Standardized Topical Anti-Inflammatory Ointments

Procured for pharmaceutical and cosmeceutical ointments requiring absolute batch-to-batch reproducibility, zero color variance, and >95% total purity, which crude natural extracts cannot consistently guarantee [1].

Physical Description

Clear colourless liquid; Fruity nutty aroma with hints of coconut

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Heavy Atom Count

16

Density

0.922-0.931

Wikipedia

Bisabolol

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel-: ACTIVE

Dates

Last modified: 11-23-2023

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